molecular formula C21H14N2O2S B2504444 N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide CAS No. 899960-81-7

N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide

Cat. No.: B2504444
CAS No.: 899960-81-7
M. Wt: 358.42
InChI Key: CHKMPMWMWQMDCH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been reported to display a variety of antibacterial activities by inhibiting enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Cellular Effects

The cellular effects of 4-benzoyl-N-(1,3-benzothiazol-6-yl)benzamide are not well-documented. It is known that benzothiazole derivatives can have significant effects on various types of cells. For instance, some benzothiazole derivatives have shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .

Molecular Mechanism

Benzothiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .

Dosage Effects in Animal Models

Benzothiazole derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Metabolic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Preparation Methods

The synthesis of N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with benzoyl chloride derivatives. One common method includes the reaction of 2-amino-6-benzothiazole with 4-benzoylbenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Comparison with Similar Compounds

N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-20(14-4-2-1-3-5-14)15-6-8-16(9-7-15)21(25)23-17-10-11-18-19(12-17)26-13-22-18/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKMPMWMWQMDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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